molecular formula C12H18O3 B593319 Vibralactone D CAS No. 1251748-32-9

Vibralactone D

Cat. No. B593319
CAS RN: 1251748-32-9
M. Wt: 210.273
InChI Key: SUNCJWCQYMBYLA-JFGNBEQYSA-N
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Description

Vibralactone D is a metabolite isolated and cultured from natural basidiomycetes Boreostereum vibrans . It’s part of a group of related terpenoid chemical compounds known as vibralactones . Vibralactone D shows weak inhibitory activity against isoenzymes of 11b-hydroxysteroid dehydrogenase (HSD) with an IC50 value of 85.7 μM .


Synthesis Analysis

A four-step synthesis of Vibralactone D has been disclosed . The process involves a key photochemical valence isomerization of 3-prenyl-pyran-2-one, which forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure that is converted to the natural product through a sequential ring expansion and reduction strategy .


Molecular Structure Analysis

Vibralactone D was obtained as a colorless crystal . Its molecular formula was established to be C12H18O3 according to the pseudomolecular molecular ion at m/z 211.1330 using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vibralactone D include a key photochemical valence isomerization of 3-prenyl-pyran-2-one, cyclopropanation of the resulting bicyclic β-lactone, and a sequential ring expansion and reduction strategy .


Physical And Chemical Properties Analysis

Vibralactone D is a colorless crystal . It has a molecular formula of C12H18O3 and a molecular weight of 210.27 .

Scientific Research Applications

  • Lipase Inhibition : Vibralactone has been identified as an inhibitor of pancreatic lipase, a key enzyme involved in the digestion of fats, with potential implications for obesity treatment. One of the first studies to report this was by (Liu et al., 2006), who discovered its lipase inhibitory activity with an IC50 of 0.4 microg/mL.

  • Inhibition of 11beta-Hydroxysteroid Dehydrogenases : Vibralactones D-F have been reported to show weak inhibitory activities against isozymes of 11beta-hydroxysteroid dehydrogenases, enzymes involved in steroid hormone metabolism. This was first reported by (Jiang et al., 2010).

  • Role in Biosynthesis : The role of a prenyltransferase, vib-PT, in the biosynthesis of Vibralactone was explored by (Bai et al., 2020). This enzyme is responsible for prenylation, a critical step in Vibralactone synthesis, and demonstrates broad substrate range and potential for generating bioactive agents.

  • Non-Cytotoxicity and Lipase Inhibitory Activity : Vibralactones K-M, along with Vibralactone, were isolated and studied for their biological activities. (Wang et al., 2014) reported that these compounds were not cytotoxic against human cancer cell lines and showed inhibitory activity on pancreatic lipase.

  • Enzyme Catalysis in Vibralactone Biosynthesis : The cyclase VibC, part of the α/β-hydrolase superfamily, was identified as a key enzyme in Vibralactone biosynthesis, specifically in the formation of its unique fused bicyclic β-lactone structure. (Feng et al., 2020) investigated this unique biochemical reaction.

  • Synthesis and Optimization of Vibralactone Derivatives : Studies like those by (Wei et al., 2015) have focused on the synthesis and optimization of Vibralactone derivatives, seeking to enhance their biological efficacy, particularly as lipase inhibitors.

  • Diverse Metabolic Pathways in Fungi : Research by (Schwenk et al., 2016) explored the metabolic versatility of fungi in producing Vibralactone, highlighting complex biosynthetic pathways involving different organisms.

Safety and Hazards

Vibralactone D is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

The unique chemical structure and biological activity of Vibralactone D make it a worthy target for biosynthetic investigation . Future research could focus on understanding its exact mechanism of action and exploring its potential therapeutic applications.

properties

IUPAC Name

(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNCJWCQYMBYLA-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC12CC(CC1O)COC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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